

An In-depth Technical Guide to the Human PAR3 Signaling Pathway

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Compound of Interest

Compound Name: PAR3 (1-6) (human)

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Introduction

Protease-Activated Receptor 3 (PAR3), encoded by the F2RL2 gene, is a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Like other members of the PAR family, it is activated by proteolytic cleavage of its extracellular N-terminus, which unmask a new N-terminal sequence that acts as a tethered ligand, binding to the receptor to initiate intracellular signaling.[3][4] PAR3 is most highly expressed in bone marrow megakaryocytes, with lower levels in mature megakaryocytes and platelets, as well as in other tissues like the heart and gut.[2] While initially considered a non-signaling receptor, emerging evidence indicates that PAR3 plays a crucial role, both as a co-receptor that modulates the signaling of other PARs and, in certain contexts, as an autonomous signaling entity. This guide provides a comprehensive overview of the PAR3 signaling pathway, its physiological and pathological roles, and key experimental methodologies for its study.

It is critical to distinguish Protease-Activated Receptor 3 (PAR3) from the similarly named Partitioning defective 3 (Par3), a key scaffolding protein involved in establishing and maintaining cell polarity. While both are significant in cellular biology, they are distinct molecules with unrelated functions. This document focuses exclusively on the GPCR, Protease-Activated Receptor 3.

PAR3 Activation and Signaling Mechanisms

The activation of PAR3 is a nuanced process, primarily initiated by the serine protease thrombin. However, its downstream signaling is complex, often involving intricate interactions with other PAR family members.

Proteolytic Activation

Thrombin cleaves the N-terminal domain of PAR3, exposing a six-amino-acid tethered ligand sequence, TFRGAP. Unlike the activating sequences for PAR1 and PAR4, synthetic peptides corresponding to the PAR3 tethered ligand (TFRGAP) have not been shown to activate PAR3 directly. Instead, evidence suggests that this peptide can interact with and signal through PAR1.

Co-Receptor Function: Modulating PAR1 and PAR4 Signaling

A primary function of PAR3 is to act as a co-receptor, significantly influencing the signaling output of PAR1 and PAR4.

- **Heterodimerization with PAR1:** In endothelial cells, PAR3 directly dimerizes with PAR1. This interaction is crucial as it allosterically modulates PAR1's signaling by altering its G protein coupling preference. The PAR1/PAR3 heterodimer shows enhanced coupling to $G\alpha_{13}$ compared to the PAR1/PAR1 homodimer. This shift in signaling is significant because $G\alpha_{13}$ activation leads to specific downstream effects, such as RhoA activation and increased endothelial permeability, which are implicated in vascular inflammation. Cleavage of PAR1 within the heterodimer is sufficient to induce this $G\alpha_{13}$ -biased signaling.
- **Cofactor for PAR4:** In platelets, particularly in mice, PAR3 functions as a cofactor for PAR4 activation by thrombin. PAR3 appears to facilitate the presentation of thrombin to the lower-affinity PAR4, enabling more efficient receptor cleavage and subsequent platelet activation.

Autonomous Signaling

Despite its prominent role as a co-receptor, PAR3 has been shown to signal autonomously in certain cellular contexts. In transfected HEK-293 cells, as well as human lung epithelial and astrocytoma cells that endogenously express PAR3, thrombin stimulation induces calcium signaling, ERK1/2 activation, and subsequent interleukin-8 (IL-8) gene expression and release.

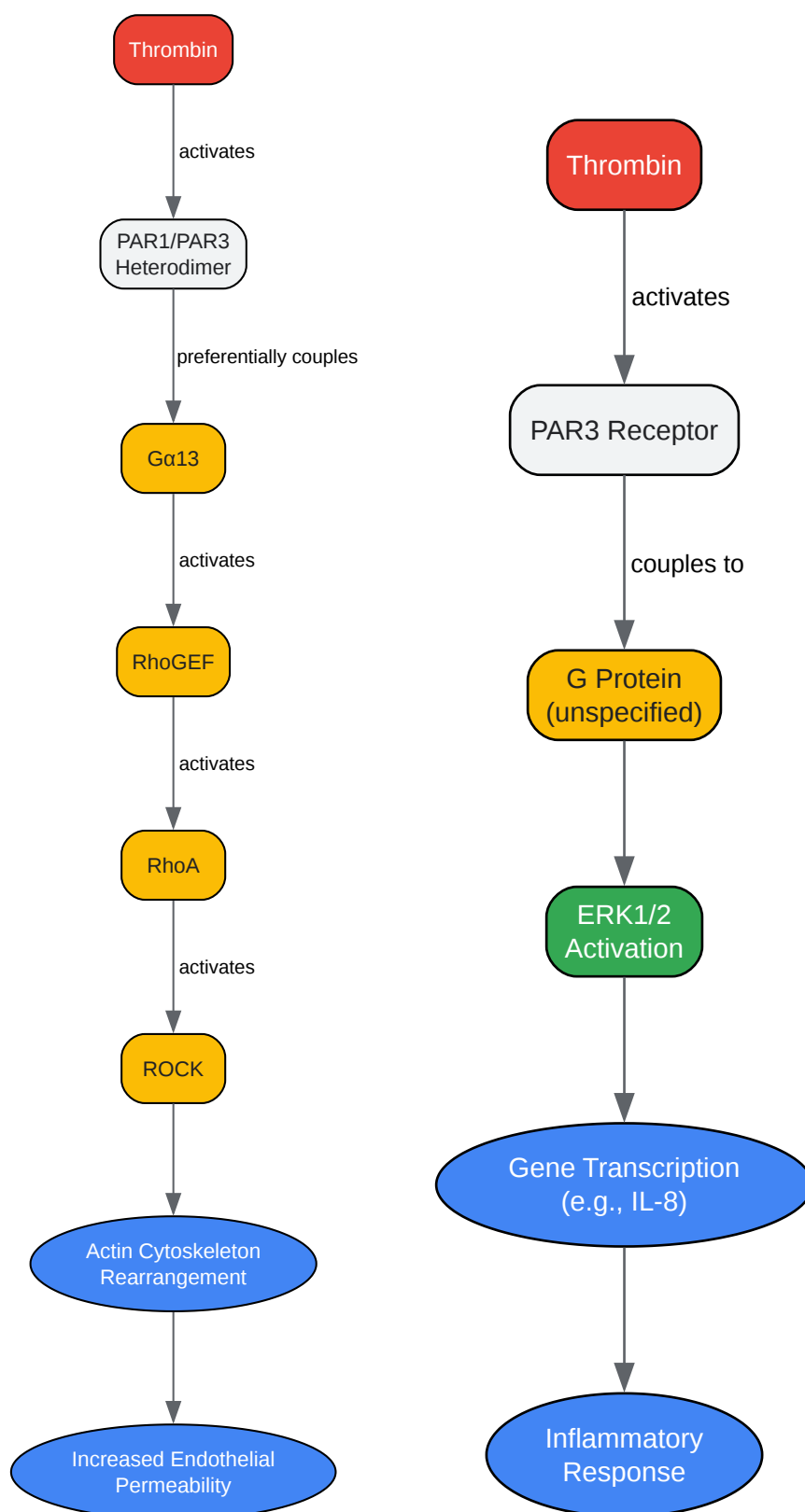
This signaling occurs independently of PAR1, suggesting that PAR3 can function as a self-sufficient signaling receptor, contributing to inflammatory responses.

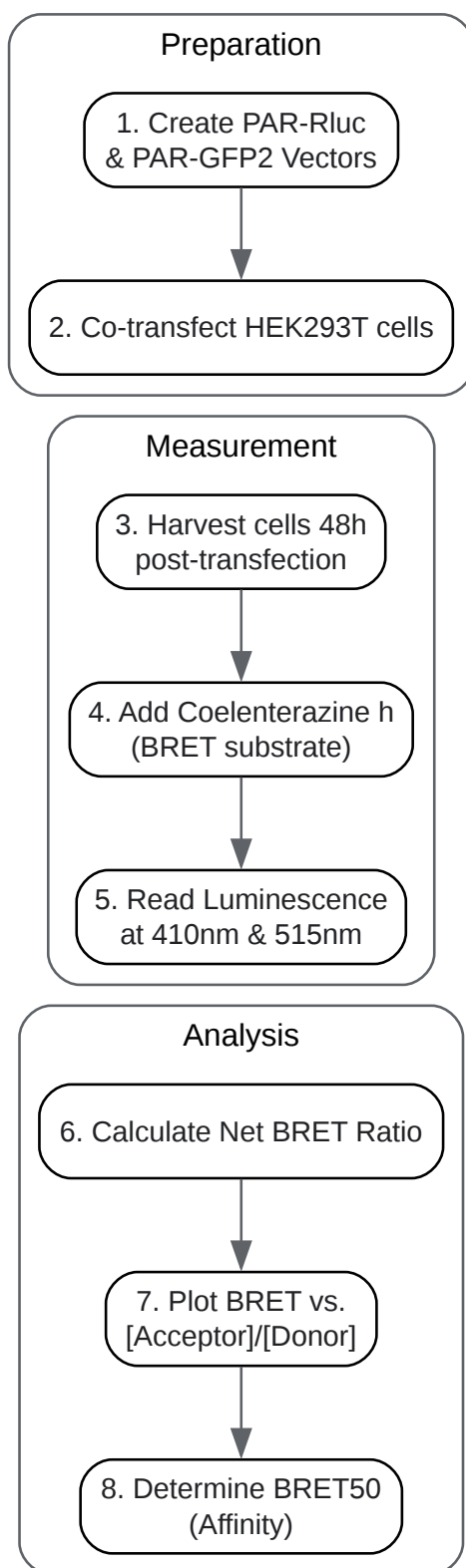
Downstream Signaling Pathways

The signaling cascades initiated by PAR3 are dependent on its mode of activation (as a co-receptor or autonomously) and the cellular context.

PAR1/PAR3-Mediated Signaling

The heterodimerization of PAR1 and PAR3 creates a signaling complex that preferentially activates the $G\alpha_{12/13}$ pathway.





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